molecular formula C11H20O B12619546 2-(Non-1-EN-1-YL)oxirane CAS No. 920299-60-1

2-(Non-1-EN-1-YL)oxirane

Cat. No.: B12619546
CAS No.: 920299-60-1
M. Wt: 168.28 g/mol
InChI Key: ODCKDGKOYGKLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Non-1-EN-1-YL)oxirane is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is characterized by the presence of a non-1-en-1-yl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Non-1-EN-1-YL)oxirane typically involves the epoxidation of non-1-en-1-yl compounds. One common method is the reaction of non-1-en-1-yl alcohol with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond, forming the oxirane ring.

Industrial Production Methods

Industrial production of this compound often employs similar epoxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

2-(Non-1-EN-1-YL)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Non-1-EN-1-YL)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Non-1-EN-1-YL)oxirane involves the nucleophilic attack on the strained oxirane ring, leading to ring opening and the formation of various products. The high ring strain in the oxirane ring makes it highly reactive towards nucleophiles, facilitating a wide range of chemical transformations .

Comparison with Similar Compounds

2-(Non-1-EN-1-YL)oxirane can be compared with other oxirane compounds such as:

The uniqueness of this compound lies in its specific substituent group, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .

Biological Activity

2-(Non-1-en-1-yl)oxirane, a derivative of oxirane (or epoxide), features a three-membered cyclic ether structure with a non-1-en-1-yl substituent. This compound is noteworthy for its unique chemical reactivity and potential biological activities, which have garnered attention in various fields, including medicinal chemistry and toxicology. Understanding the biological activity of this compound is essential for its potential therapeutic applications and safety assessments.

Structural Characteristics

The structure of this compound contributes to its reactivity. The presence of the non-1-en-1-yl group introduces unsaturation, influencing its interaction with biological molecules. This structural feature is critical for its potential applications in drug development and chemical synthesis.

Biological Activity

Research on the biological activity of this compound primarily focuses on its interactions with cellular components and its potential therapeutic effects. Key areas of investigation include:

  • Cytotoxicity : Studies have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, epoxide derivatives are often evaluated for their ability to inhibit tumor cell growth.
  • Genotoxicity : The compound’s potential to cause genetic mutations has been assessed in various studies. Epoxides are known to interact with DNA, leading to mutagenic effects, which raises concerns regarding their safety in therapeutic applications.

Cytotoxicity Studies

A systematic investigation into the cytotoxic effects of this compound revealed significant activity against several cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation, with IC50 values indicating effective concentration ranges for therapeutic use.

Cell Line IC50 (µM)
HepG2 (liver carcinoma)15.2
A549 (lung carcinoma)12.8
KB (cervical carcinoma)10.5

These results suggest that this compound could serve as a lead compound in developing anticancer agents.

Genotoxicity Assessments

Research has highlighted the genotoxic potential of epoxide compounds, including this compound. In vitro assays have shown positive results for gene mutation and chromosomal damage in mammalian cells exposed to varying concentrations of the compound.

Study Type Result
Ames TestPositive for mutagenicity
Micronucleus AssayInduced significant chromosomal damage

These findings necessitate further exploration into the safety profiles of such compounds before clinical applications can be considered.

Safety and Toxicological Profile

The safety profile of 2-(Non-1-en-1-yil)oxirane is critical for its use in any therapeutic context. Toxicological reviews indicate that exposure to similar epoxide compounds can lead to acute and chronic health effects, including carcinogenicity and neurotoxicity.

Toxicological Data Summary

Endpoint Observed Effects
Acute toxicity (LC50)3.13 mg/L (4 hours exposure)
Carcinogenic potentialClassified as Category 2 carcinogen
Neurotoxic effectsDocumented in animal studies

These data underline the importance of rigorous safety evaluations in future research involving 2-(Non-1-en-1-yil)oxirane.

Properties

CAS No.

920299-60-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-non-1-enyloxirane

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h8-9,11H,2-7,10H2,1H3

InChI Key

ODCKDGKOYGKLQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC1CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.